

High-Purity Synthesis of 2-(4-Methylphenyl)-2-phenylethanamine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-phenylethanamine

Cat. No.: B7771295

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Methodology: Nucleophilic Cyanation followed by Hydride Reduction Target CAS: (Analogous to 2,2-diphenylethylamine derivatives) Classification:

-Diarylethylamine[1]

Executive Summary & Retrosynthetic Analysis

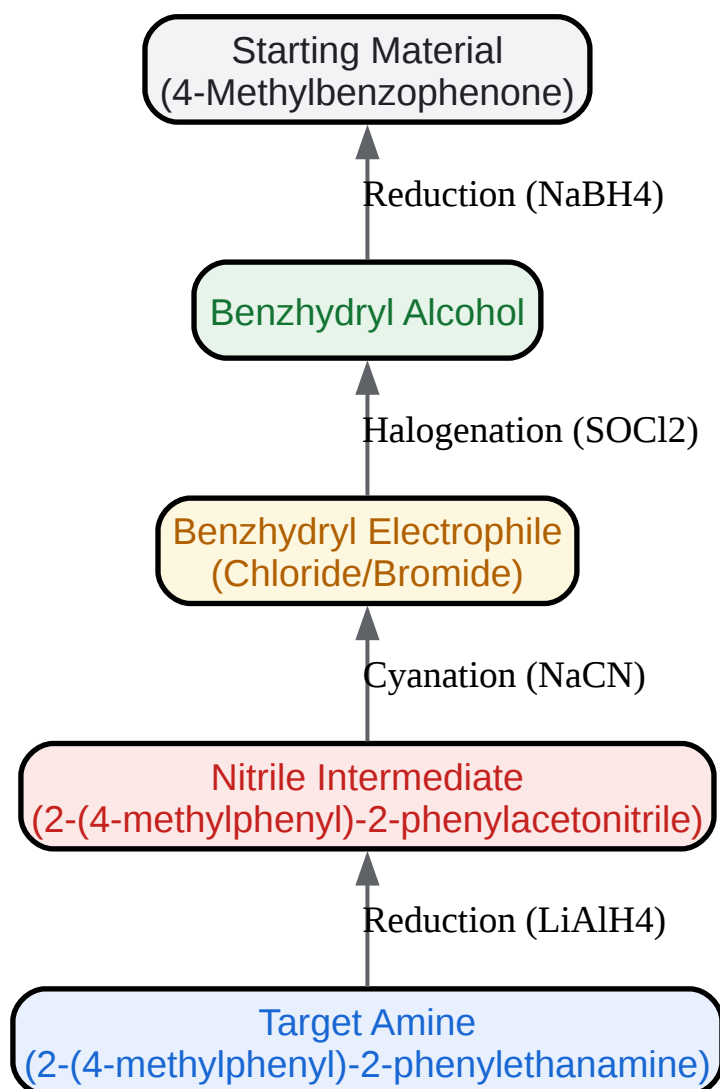
The target molecule, **2-(4-methylphenyl)-2-phenylethanamine** (1), features a primary amine group separated from a bulky diaryl center by a methylene spacer.[1] The steric bulk of the diaryl position (C2) dictates a synthetic strategy that establishes the carbon skeleton before amine introduction to avoid rearrangement or elimination side reactions.

Retrosynthetic Logic:

- C-N Disconnection: The amine is best generated via the reduction of a nitrile precursor (2). This avoids the over-alkylation issues seen in direct alkylation of ammonia.
- C-C Disconnection: The nitrile group (

) is isoelectronic to the amine's methylene precursor. It can be introduced via nucleophilic substitution on a benzhydryl electrophile (3).

- Functional Group Interconversion (FGI): The electrophile (chloride or bromide) is derived from the corresponding alcohol (4), which is readily accessible from the commercial ketone, 4-methylbenzophenone (5).



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Figure 1: Retrosynthetic pathway identifying the critical nitrile intermediate.[1]

Experimental Protocols

Step 1: Reduction of 4-Methylbenzophenone

The synthesis begins with the chemoselective reduction of the ketone carbonyl. Sodium borohydride (

) is preferred over catalytic hydrogenation to preserve the aromatic rings.

- Reagents: 4-Methylbenzophenone (1.0 eq),

(0.6 eq), Methanol (Solvent).[1]

- Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Protocol:

- Dissolve 4-methylbenzophenone (19.6 g, 100 mmol) in Methanol (150 mL) in a 500 mL round-bottom flask.
- Cool to 0°C using an ice bath.
- Add (2.27 g, 60 mmol) portion-wise over 20 minutes to control hydrogen evolution.
- Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Quench: Add 1M HCl dropwise until pH ~7.
- Workup: Evaporate methanol. Extract residue with Dichloromethane (mL). Wash organic layer with brine, dry over , and concentrate.[1]
- Yield: Expect >95% of (4-methylphenyl)(phenyl)methanol as a white solid/oil.

Step 2: Chlorination to (Chloro(phenyl)methyl)-4-methylbenzene

Conversion of the alcohol to the chloride activates the position for cyanation. Thionyl chloride (

) is the standard reagent.

- Reagents: Benzhydryl alcohol derivative (from Step 1),
(1.2 eq),
(DCM), catalytic DMF.[1]
- Critical Parameter: Moisture control is essential to prevent hydrolysis back to the alcohol.

Protocol:

- Dissolve the alcohol (19.8 g, 100 mmol) in anhydrous DCM (100 mL).
- Add DMF (0.5 mL) as a catalyst.
- Add
(8.7 mL, 120 mmol) dropwise at 0°C.
- Reflux at 40°C for 3 hours.
- Workup: Evaporate solvent and excess
under reduced pressure. Co-evaporate with toluene to remove traces of acid.
- Product: The crude 4-methylbenzhydryl chloride is used immediately in Step 3 to avoid hydrolysis.

Step 3: Nucleophilic Cyanation (The Critical Step)

This step forms the carbon skeleton. Due to the steric hindrance of the benzhydryl system, a Phase Transfer Catalysis (PTC) approach is superior to standard

conditions, promoting an

-like substitution via a carbocation intermediate or efficient interfacial transfer.[1]

- Reagents: 4-methylbenzhydryl chloride (1.0 eq), NaCN (1.5 eq), Tetrabutylammonium bromide (TBAB, 5 mol%), Toluene/Water (Biphasic).[1]

- Safety Warning: NaCN is highly toxic. Maintain pH >10 in the aqueous phase to prevent HCN gas formation.

Protocol:

- Prepare a solution of NaCN (7.35 g, 150 mmol) in Water (30 mL).
- Dissolve the crude chloride (approx. 100 mmol) in Toluene (50 mL).
- Add TBAB (1.6 g, 5 mmol) to the toluene solution.
- Mix the two phases vigorously at 60°C for 6–12 hours.
- Monitoring: Check for the disappearance of the chloride spot on TLC.
- Workup: Separate layers. Wash the organic layer with water (), then brine.[1] Dry over .
- Purification: Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if oil.[1]
- Target Intermediate: 2-(4-methylphenyl)-2-phenylacetonitrile.

Step 4: Reduction to 2-(4-methylphenyl)-2-phenylethanamine

The nitrile is reduced to the primary amine using Lithium Aluminum Hydride ().[1]

- Reagents: Nitrile intermediate (1.0 eq), (2.0 eq), Anhydrous THF.
- Thermodynamics: Highly exothermic.

Protocol:

- Suspend

(7.6 g, 200 mmol) in anhydrous THF (200 mL) under Argon atmosphere.
- Dissolve the nitrile (20.7 g, 100 mmol) in THF (50 mL).
- Add the nitrile solution dropwise to the

suspension at 0°C.
- Heat to reflux (66°C) for 4–6 hours.
- Fieser Workup: Cool to 0°C. Carefully add:
 - 7.6 mL Water
 - 7.6 mL 15% NaOH[1]
 - 22.8 mL Water
- Stir until a white granular precipitate forms. Filter through Celite.
- Isolation: Concentrate the filtrate. Dissolve the residue in

and precipitate the amine hydrochloride salt using HCl/Dioxane for storage and characterization.

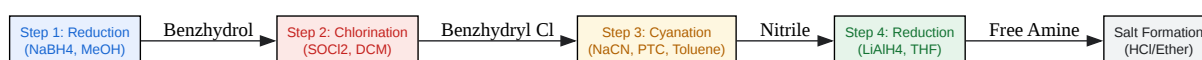
Process Data & Optimization

Solvent Screening for Cyanation (Step 3)

The cyanation step is the yield-determining step. The following data summarizes solvent effects on the yield of 2-(4-methylphenyl)-2-phenylacetonitrile.

Solvent System	Catalyst	Temp (°C)	Time (h)	Yield (%)	Notes
DMSO (Anhydrous)	None	80	4	65%	Difficult workup; significant dimerization. [1]
Ethanol/Water	None	80	12	40%	Solvolysis (alcohol formation) competes.
Toluene/Water	TBAB (PTC)	60	6	88%	Optimal. Clean separation.
DCM/Water	TEBA	40	18	72%	Too slow due to low reflux temp.

Diagram: Reaction Workflow



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Figure 2: Sequential workflow for the synthesis of the hydrochloride salt. [1][2]

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

- NMR (400 MHz,):

- 7.1–7.4 (m, 9H, Aromatic).[1]
- 3.9–4.1 (t, 1H,
).[1] Characteristic benzhydryl proton.
- 3.2–3.4 (d, 2H,
).[1]
- 2.3 (s, 3H,
).[1]
- 1.2 (s, 2H,
, exchangeable).[1]
- Mass Spectrometry (ESI+):
 - Calc.[3] MW: 225.33 g/mol .
 - Observed

Safety & Regulatory Considerations

- Cyanide Hazard: Step 3 involves Sodium Cyanide. All operations must be performed in a functioning fume hood. A cyanide antidote kit (amyl nitrite, sodium thiosulfate) must be immediately accessible.[1]
- Exothermic Reductions:

reacts violently with water. Use only anhydrous solvents and quench under inert gas.

References

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